3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as IPMPH, is a complex organic compound. It has gained significant attention in scientific research in recent years. The CAS Number of this compound is 1449117-55-8 .
Molecular Structure Analysis
The molecular formula of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is C13H20ClNO . The InChI Code is 1S/C13H19NO.ClH/c1-10(2)11-4-3-5-12(8-11)15-13-6-7-14-9-13;/h3-5,8,10,13-14H,6-7,9H2,1-2H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is 241.76 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Applications
Pyrrolidines Synthesis : Pyrrolidines, due to their biological effects, are significant in medicine and industry, such as dyes or agrochemicals. A study demonstrated the synthesis of pyrrolidines via [3+2] cycloaddition, showing potential for analogical applications with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Antimicrobial Properties : Pyrrolidine derivatives of monoterpenes have been synthesized and found to exhibit activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans, underscoring the importance of pyrrolidine derivatives in developing new antimicrobial agents (Masila et al., 2020).
Chemical Transformations : N-substituted 4-methyl-2-pyrrolidinones undergoing transformation with alkaline methoxide to yield methoxylated or dimethoxylated pyrrolin-2-ones under mild conditions, indicating useful pathways for creating compounds with potential agrochemical or medicinal applications (Bellesia et al., 2001).
Cycloaddition for Substituted Pyridines : An organocatalyzed formal (3+3) cycloaddition reaction offers a practical method for synthesizing substituted pyridines from enamines and enal/ynal/enone substrates. This process is important for producing materials like sotorasib, highlighting the role of pyrrolidine hydrochloride in catalysis (Dai et al., 2022).
Chemical Properties and Analysis
- Spectral and Structural Analysis : Studies on spiro[pyrrolidine-2,3′-oxindoles] provided insights into their NMR, ESI mass spectral characteristics, and single-crystal X-ray structural analysis, laying a foundation for understanding the chemical properties and potential applications of these compounds (Laihia et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride are not mentioned in the sources I found, pyrrolidine derivatives are recognized for their promising biological effects and continue to be utilized in drug research and development . This suggests that further exploration of 3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride and related compounds could yield valuable insights and potential therapeutic applications.
properties
IUPAC Name |
3-[(3-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12;/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBPNLDDPHHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.